3-(3-Methoxyphenyl)pyrrolidine
Overview
Description
3-(3-Methoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, often through their interaction with key enzymes or receptors .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Pyrrolidine derivatives are known to have a variety of biological effects, often related to their interaction with their targets .
Action Environment
It is known that the compound should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(3-Methoxyphenyl)pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
Pyrrolidine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization
Dosage Effects in Animal Models
Some pyrrolidine derivatives have been evaluated for their anticonvulsant and antinociceptive activities in animal models
Metabolic Pathways
Pyrrolidine derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine under acidic or basic conditions. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrrolidine ring can be reduced to form a more saturated ring system.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)pyrrolidine or 3-(3-Formylphenyl)pyrrolidine.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted phenylpyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Formylphenyl)pyrrolidine: Contains a formyl group instead of a methoxy group.
3-(3-Methylphenyl)pyrrolidine: Substituted with a methyl group instead of a methoxy group.
Uniqueness: 3-(3-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity to specific targets.
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWFRVPKYMLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513452 | |
Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38175-35-8 | |
Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38175-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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